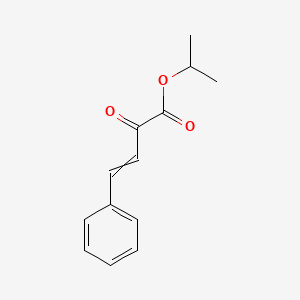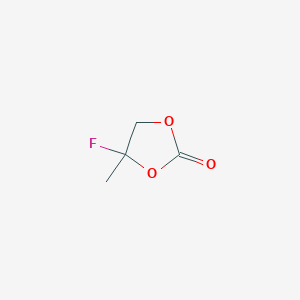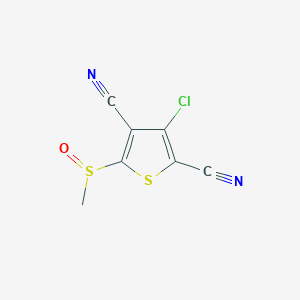
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is a chemical compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chlorine, methanesulfinyl, and dicarbonitrile groups attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the methanesulfinyl and dicarbonitrile groups may play a role in its biological activity by interacting with specific enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
3-Chloro-2,4-dicyanothiophene: Lacks the methanesulfinyl group but has similar nitrile and chloro groups.
5-(Methanesulfinyl)thiophene-2,4-dicarbonitrile: Similar structure but without the chlorine atom.
Uniqueness
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is unique due to the combination of chloro, methanesulfinyl, and dicarbonitrile groups on the thiophene ring
特性
CAS番号 |
116170-26-4 |
|---|---|
分子式 |
C7H3ClN2OS2 |
分子量 |
230.7 g/mol |
IUPAC名 |
3-chloro-5-methylsulfinylthiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H3ClN2OS2/c1-13(11)7-4(2-9)6(8)5(3-10)12-7/h1H3 |
InChIキー |
YWIGZOISJQJKDS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=C(C(=C(S1)C#N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


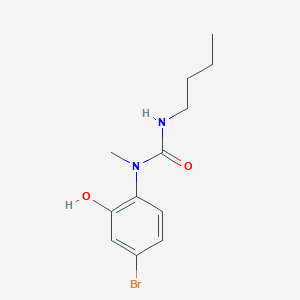

![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)
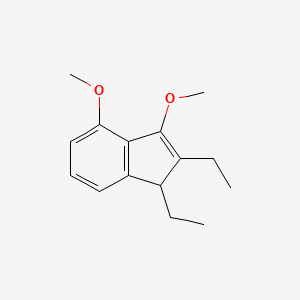

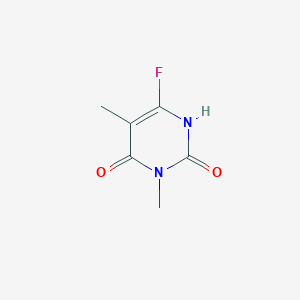


![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)


